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Compound of Interest

Compound Name: 3-Nitro-L-phenylalanine

Cat. No.: B556584 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for

the characterization of 3-Nitro-L-phenylalanine. Due to the limited availability of experimental

spectra in public databases, this guide leverages predicted data from validated computational

models to provide a robust analytical profile. This information is crucial for researchers in drug

development, biochemistry, and related fields who require detailed structural confirmation and

characterization of this compound.

Predicted Spectroscopic Data
To facilitate the identification and characterization of 3-Nitro-L-phenylalanine, predicted data

for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry are presented

below. These predictions are based on established computational algorithms and provide a

reliable reference for experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic

molecules. The predicted chemical shifts for ¹H and ¹³C nuclei of 3-Nitro-L-phenylalanine are

provided in the following tables.

Table 1: Predicted ¹H NMR Spectral Data for 3-Nitro-L-phenylalanine
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Atom Number
Predicted Chemical Shift
(ppm)

Multiplicity

Hα 4.32 Doublet of Doublets

Hβ1 3.39 Doublet of Doublets

Hβ2 3.28 Doublet of Doublets

H2' 8.12 Singlet

H4' 7.99 Doublet

H5' 7.58 Triplet

H6' 7.71 Doublet

NH₂ (variable) Broad Singlet

COOH (variable) Broad Singlet

Note: Predictions were generated using online NMR prediction tools. The chemical shifts of

exchangeable protons (NH₂ and COOH) are highly dependent on the solvent and

concentration.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Nitro-L-phenylalanine
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Carbon Atom Predicted Chemical Shift (ppm)

C=O 171.5

Cα 54.2

Cβ 37.1

C1' 138.9

C2' 122.9

C3' 148.5

C4' 129.8

C5' 124.6

C6' 135.2

Note: Predictions were generated using online NMR prediction tools.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

predicted vibrational frequencies for 3-Nitro-L-phenylalanine are listed below.

Table 3: Predicted IR Absorption Bands for 3-Nitro-L-phenylalanine
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium O-H stretch (carboxylic acid)

~3300 Medium N-H stretch (amine)

~3100-3000 Weak C-H stretch (aromatic)

~2900 Weak C-H stretch (aliphatic)

~1710 Strong C=O stretch (carboxylic acid)

~1600 Medium N-H bend (amine)

~1520 Strong
N-O asymmetric stretch (nitro

group)

~1450 Medium C=C stretch (aromatic)

~1350 Strong
N-O symmetric stretch (nitro

group)

Note: Predictions are based on computational chemistry models.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound.

Table 4: Predicted Mass Spectrometry Data for 3-Nitro-L-phenylalanine

m/z Value Predicted Identity

210.06 [M]⁺ (Molecular Ion)

165.06 [M - NO₂]⁺

136.05 [M - COOH - NH₂]⁺

120.04 [C₈H₆N]⁺

91.05 [C₇H₇]⁺ (Tropylium ion)
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Note: Fragmentation patterns are predicted based on typical fragmentation rules for amino

acids and nitroaromatic compounds.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of amino acids like 3-
Nitro-L-phenylalanine. These should be adapted and optimized for the specific

instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-Nitro-L-phenylalanine in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For analysis in D₂O, the pH can be

adjusted using DCl or NaOD to observe pH-dependent shifts.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

Solvent suppression techniques may be necessary for samples in H₂O/D₂O.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

Typical parameters: pulse angle of 30-45°, longer acquisition times and a larger number of

scans may be required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 3-Nitro-L-phenylalanine with ~100 mg of dry potassium

bromide (KBr) using an agate mortar and pestle.
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Press the mixture into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

anvil.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Collect the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 3-Nitro-L-phenylalanine in a suitable

solvent (e.g., methanol, acetonitrile/water).

Instrumentation: A variety of mass spectrometers can be used, such as Electrospray

Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a

mass analyzer like a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Data Acquisition (ESI-MS):

Infuse the sample solution directly into the ESI source.

Acquire spectra in both positive and negative ion modes to observe the molecular ion

([M+H]⁺ or [M-H]⁻) and fragment ions.

For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-

induced dissociation (CID).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b556584?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of 3-Nitro-L-phenylalanine in a suitable

solvent (e.g., water, ethanol, or buffer). Prepare a series of dilutions to determine the linear

range of absorbance.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use a quartz cuvette with a 1 cm path length.

Record a baseline spectrum with the cuvette filled with the solvent.

Record the absorbance spectrum of the sample from approximately 200 to 400 nm.

Signaling Pathways and Biological Context
While specific signaling pathways directly involving 3-Nitro-L-phenylalanine are not

extensively documented, its parent molecule, L-phenylalanine, is a crucial component of the

well-characterized phenylalanine and tyrosine metabolism pathways. Understanding this

context is vital for predicting the potential biological roles and metabolic fate of 3-Nitro-L-
phenylalanine.

The metabolic pathway of phenylalanine primarily involves its conversion to tyrosine, a

precursor for several important biomolecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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